molecular formula C6H12O5 B10795749 (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

Cat. No.: B10795749
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-VRPWFDPXSA-N
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Description

The compound (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol is a chiral molecule with significant importance in various scientific fields. This compound features a tetrahydrofuran ring with multiple hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Chemical Synthesis: : The synthesis of (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of an appropriate alkene precursor using osmium tetroxide (OsO4) and a chiral ligand.

  • Enzymatic Synthesis: : Enzymatic methods can also be employed, utilizing enzymes such as epoxide hydrolases to achieve the desired stereochemistry. This method is often preferred for its selectivity and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl groups in (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol can undergo oxidation to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

  • Reduction: : Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting hydroxyl groups to halides using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry

In organic chemistry, (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

This compound can be used in the study of enzyme mechanisms, particularly those involving epoxide hydrolases and other enzymes that interact with chiral molecules.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents, especially those requiring specific stereochemistry for biological activity.

Industry

Industrially, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The biological activity of (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol is largely determined by its ability to interact with specific enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the molecule is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol: This is the enantiomer of the compound and may have different biological activities due to its opposite stereochemistry.

    Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents can be compared to highlight the unique properties of (3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

JNYAEWCLZODPBN-VRPWFDPXSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(O1)[C@@H](CO)O)O)O

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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